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  • Product: 5,6-Difluoro-2-methylquinoline
  • CAS: 80076-50-2

Core Science & Biosynthesis

Foundational

5,6-Difluoro-2-methylquinoline: A Comprehensive Technical Guide to Synthesis, Isolation, and Analytical Validation

Introduction and Pharmacological Significance The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous synthetic compounds with a broad spectrum of biological activities[1...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Pharmacological Significance

The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous synthetic compounds with a broad spectrum of biological activities[1]. The strategic introduction of fluorine atoms into this heterocyclic system profoundly modulates its physicochemical properties, enhancing metabolic stability, lipophilicity, and target binding affinity[2].

5,6-Difluoro-2-methylquinoline (CAS: 80076-50-2) represents a highly specialized, foundational building block[]. By occupying the C5 and C6 positions, the highly electronegative fluorine atoms effectively block cytochrome P450-mediated oxidative metabolism at these traditionally electron-rich sites. Consequently, derivatives synthesized from this intermediate exhibit superior pharmacokinetic profiles, making it an invaluable precursor in the development of novel antifungal agents, antibacterial fluoroquinolones, and kinase inhibitors[4].

Physicochemical Profiling

To establish a baseline for analytical and synthetic workflows, the quantitative physicochemical parameters of 5,6-Difluoro-2-methylquinoline are summarized below:

PropertyValueMechanistic Implication
Chemical Name 5,6-Difluoro-2-methylquinolineTarget compound nomenclature.
CAS Registry Number 80076-50-2Unique identifier for procurement[].
Molecular Formula C₁₀H₇F₂NDefines stoichiometric calculations.
Molecular Weight 179.17 g/mol Utilized for mass spectrometry (MS) calibration.
Exact Mass 179.0546 DaTarget for High-Resolution MS (HRMS) validation.
Estimated LogP ~2.9Indicates high lipophilicity; dictates reverse-phase HPLC retention.
pKa (Conjugate Acid) ~4.5Requires pH control during extraction and chromatography.

Synthetic Methodology: The Modified Doebner-Miller Reaction

The standard approach for synthesizing 2-methylquinolines is the Doebner-Miller reaction, an acid-catalyzed condensation between an aniline and an α,β-unsaturated carbonyl compound[5]. For 5,6-difluoro-2-methylquinoline, the starting materials are 3,4-difluoroaniline and crotonaldehyde .

However, a critical challenge in this synthesis is regioselectivity . The cyclization of the intermediate Schiff base can occur at either the C2 or C6 position of the 3,4-difluoroaniline ring. Cyclization at the sterically favored C6 position yields the major byproduct, 6,7-difluoro-2-methylquinoline. Cyclization at the sterically hindered C2 position yields the target 5,6-difluoro-2-methylquinoline.

DM_Mechanism A 3,4-Difluoroaniline + Crotonaldehyde B Acid Catalysis (Biphasic) Schiff Base Formation A->B C 1,4-Conjugate Addition (Michael-type) B->C D Cyclization at C2 (Sterically Hindered) C->D Pathway A E Cyclization at C6 (Sterically Favored) C->E Pathway B F 5,6-Difluoro-2-methylquinoline (Target Isomer) D->F Oxidation G 6,7-Difluoro-2-methylquinoline (Major Byproduct) E->G Oxidation

Doebner-Miller pathway illustrating regioselective cyclization of 3,4-difluoroaniline.
Step-by-Step Biphasic Synthesis Protocol

To optimize the yield of the target isomer, a biphasic solvent system is employed[6]. This protocol is designed as a self-validating system where each physical change corresponds to a specific mechanistic milestone.

  • Biphasic System Preparation: Dissolve 1.0 equivalent of 3,4-difluoroaniline in a 1:1 mixture of toluene and 6M HCl.

    • Causality: The biphasic system is mechanistically critical. It partitions the reactive Schiff base intermediate into the organic (toluene) layer, isolating it from the bulk aqueous acid. This kinetically favors intramolecular cyclization over intermolecular polymerization of crotonaldehyde, significantly improving the overall yield[6].

  • Controlled Reagent Addition: Cool the mixture to 0°C and add 1.5 equivalents of crotonaldehyde dropwise under vigorous stirring.

    • Causality: The Michael-type conjugate addition is highly exothermic[5]. Dropwise addition at low temperatures prevents thermal runaway and minimizes the formation of intractable tar byproducts.

  • Thermal Cyclization & Aromatization: Heat the reaction mixture to reflux (100°C) for 4 hours.

    • Causality: The sterically hindered cyclization at the C2 position requires a high activation energy. Refluxing provides the necessary thermal energy to drive Pathway A (see diagram), followed by in situ oxidation (often utilizing atmospheric oxygen or a mild oxidant) to form the aromatic quinoline core.

  • pH-Driven Extraction: Cool to room temperature, separate the aqueous layer, and neutralize with 6M NaOH until pH 8 is reached. Extract with dichloromethane (DCM).

    • Causality: At pH < 4.5, the quinoline nitrogen is protonated and water-soluble. Neutralizing to pH 8 deprotonates the nitrogen, rendering the molecule highly lipophilic (LogP ~2.9) and driving it entirely into the DCM phase for efficient recovery.

Analytical Characterization and Isomer Resolution

Because the Doebner-Miller reaction produces a mixture of the 5,6- and 6,7-difluoro isomers, rigorous analytical separation and structural validation are mandatory.

Analytical_Workflow Crude Crude Reaction Mixture (5,6- & 6,7-Isomers) HPLC Reverse-Phase HPLC (C18, 0.1% TFA in MeCN/H2O) Crude->HPLC Frac1 Fraction 1: 5,6-Difluoro Isomer HPLC->Frac1 Frac2 Fraction 2: 6,7-Difluoro Isomer HPLC->Frac2 NMR 19F & 1H NMR Spectroscopy (Peri-Coupling Validation) Frac1->NMR MS GC-MS Analysis (m/z 179 Molecular Ion) Frac1->MS

Analytical workflow for the isolation and structural validation of the 5,6-difluoro isomer.
Chromatographic Separation (HPLC) Protocol
  • Stationary Phase: Utilize a C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Causality: The hydrophobic C18 matrix is highly sensitive to the subtle spatial differences in lipophilicity between the 5,6- and 6,7-difluoro substitution patterns, allowing for baseline resolution.

  • Mobile Phase: Gradient elution using Water (0.1% Trifluoroacetic Acid) and Acetonitrile (0.1% Trifluoroacetic Acid).

    • Causality: The addition of 0.1% TFA is a deliberate choice to act as an ion-pairing agent. It suppresses the ionization of the basic quinoline nitrogen and masks residual silanols on the silica column, preventing peak tailing and ensuring sharp, quantifiable peaks.

  • Detection: UV monitoring at 247 nm.

    • Causality: The conjugated aromatic system of the quinoline core exhibits a strong π-π* transition absorption maximum near 247 nm, maximizing detection sensitivity.

Spectroscopic Validation (NMR & GC-MS)

To definitively prove that the isolated fraction is the 5,6-difluoro isomer and not the 6,7-difluoro isomer, the following self-validating spectroscopic logic is applied:

  • GC-MS Causality: The isolated fraction must exhibit a molecular ion peak at m/z 179 . This confirms the mass of the difluoro-methylquinoline core but does not confirm regiochemistry.

  • ¹⁹F and ¹H NMR Causality (The Definitive Test): In the 5,6-difluoro isomer, the fluorine atom at C5 is in close spatial proximity to the proton at C4 (on the pyridine ring). This proximity results in a distinct through-space peri-coupling (typically a small doublet splitting in the ¹H NMR signal for the C4 proton, and a corresponding splitting in the ¹⁹F NMR signal for the C5 fluorine). Because the 6,7-difluoro isomer lacks a fluorine at C5, this peri-coupling is entirely absent. Observing this specific coupling pattern provides absolute, self-validating proof of the 5,6-substitution regiochemistry.

Sources

Exploratory

Spectroscopic Profile of 5,6-Difluoro-2-methylquinoline: A Technical Guide for Researchers

Abstract This technical guide provides a comprehensive overview of the key spectroscopic characteristics of 5,6-Difluoro-2-methylquinoline. As a fluorinated quinoline derivative, this compound holds potential interest fo...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic characteristics of 5,6-Difluoro-2-methylquinoline. As a fluorinated quinoline derivative, this compound holds potential interest for applications in medicinal chemistry and materials science, where such scaffolds are integral to the development of new therapeutic agents and functional materials. Due to the current absence of published experimental spectra for this specific molecule in peer-reviewed literature, this document consolidates predicted spectroscopic data based on established principles and data from analogous structures. It is designed to serve as a foundational resource for researchers, scientists, and drug development professionals, enabling the identification, characterization, and quality control of 5,6-Difluoro-2-methylquinoline in a laboratory setting. The guide includes detailed, field-proven protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, ensuring a self-validating system for future experimental work.

Introduction and Molecular Structure

5,6-Difluoro-2-methylquinoline belongs to the class of heterocyclic aromatic compounds. Its structure consists of a quinoline core, which is a bicyclic system composed of a benzene ring fused to a pyridine ring. This core is substituted with a methyl group at the 2-position and two fluorine atoms at the 5- and 6-positions. The presence and location of these substituents are expected to significantly influence the molecule's electronic properties and, consequently, its spectroscopic behavior. The fluorine atoms, being highly electronegative, will act as electron-withdrawing groups, affecting the chemical shifts of nearby protons and carbons in NMR spectroscopy.

The molecular formula for 5,6-Difluoro-2-methylquinoline is C₁₀H₇F₂N, and its monoisotopic mass is 179.0546 g/mol . A related compound, 8-Bromo-5,6-difluoro-2-methyl-quinoline, is known, suggesting that the parent molecule is a viable synthetic target[1].

Caption: Chemical Structure of 5,6-Difluoro-2-methylquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 5,6-Difluoro-2-methylquinoline, ¹H, ¹³C, and ¹⁹F NMR spectra will provide critical information about its atomic connectivity and electronic environment. The predicted data below is based on the analysis of substituent effects on the quinoline scaffold[2].

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show signals for the methyl group and the four aromatic protons. The electron-withdrawing nature of the fluorine atoms will generally deshield the protons on the fluorinated ring.

Proton Assignment Predicted Chemical Shift (δ) ppm Multiplicity Coupling Constants (J) Hz
CH₃ (at C2)~2.6Singlet (s)-
H-3~7.3Doublet (d)JH3-H4 ≈ 8.5 Hz
H-4~8.0Doublet (d)JH4-H3 ≈ 8.5 Hz
H-7~7.6Doublet of doublets (dd)JH7-H8 ≈ 9.0 Hz, JH7-F6 ≈ 6.0 Hz
H-8~7.8Doublet of doublets (dd)JH8-H7 ≈ 9.0 Hz, JH8-F5 ≈ 10.0 Hz

Causality Behind Predictions:

  • The methyl group at C2 is adjacent to the nitrogen atom and is expected to resonate at a typical benzylic-like position around 2.6 ppm.

  • H-3 and H-4 will show a characteristic doublet splitting pattern due to their ortho coupling. H-4 is expected to be further downfield than H-3 due to its peri-relationship with the nitrogen lone pair.

  • H-7 and H-8 will be significantly influenced by the adjacent fluorine atoms. Their signals will be split not only by each other (ortho coupling) but also by the fluorine atoms (H-F coupling), resulting in doublet of doublets patterns. H-8 is predicted to be further downfield due to stronger deshielding from the peri-positioned fluorine at C-5.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show ten distinct signals for the ten carbon atoms in the molecule. The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants.

Carbon Assignment Predicted Chemical Shift (δ) ppm C-F Coupling (JCF) Hz
CH₃~25-
C-2~158-
C-3~122~4 Hz
C-4~136~5 Hz
C-4a~128~15 Hz
C-5~150~250 Hz (¹JCF)
C-6~148~248 Hz (¹JCF)
C-7~118~20 Hz
C-8~115~22 Hz
C-8a~147~15 Hz

Causality Behind Predictions:

  • The C-5 and C-6 carbons are directly attached to fluorine atoms and will therefore appear significantly downfield with very large one-bond coupling constants (¹JCF), which is a hallmark of C-F bonds.

  • The carbons ortho and meta to the C-F bonds (C-4, C-4a, C-7, C-8, C-8a) will show smaller two- and three-bond C-F couplings.

  • C-2 , being adjacent to the nitrogen, will be the most downfield of the non-fluorinated carbons.

Predicted ¹⁹F NMR Data

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine environments. Two distinct signals are expected.

Fluorine Assignment Predicted Chemical Shift (δ) ppm (vs. CFCl₃) Multiplicity Coupling Constants (J) Hz
F-5~ -130Doublet of doublets (dd)JF5-H8 ≈ 10.0 Hz, JF5-F6 ≈ 20 Hz
F-6~ -135Doublet of doublets (dd)JF6-F7 ≈ 6.0 Hz, JF6-F5 ≈ 20 Hz

Causality Behind Predictions:

  • The chemical shifts are predicted based on typical values for aryl fluorides.

  • The two fluorine atoms will couple to each other (JFF), and each will also couple to the nearby protons (JHF), resulting in complex multiplets.

Infrared (IR) Spectroscopy

The IR spectrum will reveal the characteristic vibrational modes of the functional groups present in the molecule.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3100-3000Medium-Weak
Aliphatic C-H Stretch (CH₃)2980-2850Medium-Weak
C=C and C=N Ring Stretching1620-1450Strong-Medium
C-F Stretch1250-1100Strong
C-H Out-of-Plane Bending900-700Strong

Causality Behind Predictions:

  • The aromatic C=C and C=N stretching vibrations in the quinoline ring system typically give rise to a series of strong to medium bands in the 1620-1450 cm⁻¹ region[3].

  • The C-F stretching vibrations are known to produce very strong and characteristic absorption bands in the 1250-1100 cm⁻¹ range.

  • The pattern of C-H out-of-plane bending in the 900-700 cm⁻¹ region can provide clues about the substitution pattern of the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Ion Predicted m/z Notes
[M]⁺˙ (Molecular Ion)179.05The most abundant peak is expected to be the molecular ion.
[M-H]⁺178.05Loss of a hydrogen radical.
[M-CH₃]⁺164.04Loss of the methyl group.
[M-HCN]⁺˙152.05A characteristic fragmentation of quinolines.

Causality Behind Predictions:

  • Using a standard ionization technique like Electron Ionization (EI), the aromatic system of 5,6-Difluoro-2-methylquinoline is expected to be quite stable, leading to a prominent molecular ion peak at m/z = 179.

  • Common fragmentation pathways for quinolines include the loss of HCN from the heterocyclic ring. Loss of the methyl group is also a probable fragmentation pathway.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

cluster_workflow Figure 2. General Workflow for Spectroscopic Analysis SamplePrep Sample Preparation (5-10 mg in 0.6 mL solvent) NMR NMR Acquisition (¹H, ¹³C, ¹⁹F) SamplePrep->NMR IR IR Acquisition (ATR) SamplePrep->IR MS MS Acquisition (LC-MS or GC-MS) SamplePrep->MS DataAnalysis Data Processing & Interpretation NMR->DataAnalysis IR->DataAnalysis MS->DataAnalysis

Caption: Workflow for Spectroscopic Data Acquisition and Analysis.

NMR Data Acquisition Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 5,6-Difluoro-2-methylquinoline.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

    • For precise ¹H NMR referencing, use a solvent containing tetramethylsilane (TMS) at 0.00 ppm. For ¹⁹F NMR, an external reference of CFCl₃ (0.00 ppm) can be used.

  • Instrumentation:

    • Utilize a high-resolution NMR spectrometer with a field strength of 400 MHz or higher, equipped with a multinuclear probe.

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: ~16 ppm, centered around 6 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16 to 64.

  • ¹³C NMR Parameters:

    • Pulse Sequence: Standard single-pulse with proton decoupling (e.g., 'zgpg30').

    • Spectral Width: ~220 ppm, centered around 110 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or higher, as ¹³C is a less sensitive nucleus.

  • ¹⁹F NMR Parameters:

    • Pulse Sequence: Standard single-pulse with proton decoupling.

    • Spectral Width: ~200 ppm, centered around -130 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 64 to 256.

IR Data Acquisition Protocol
  • Instrumentation:

    • Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The ATR method is preferred for solid samples as it requires minimal sample preparation.

  • Procedure:

    • Record a background spectrum of the clean, empty ATR crystal (64 scans).

    • Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry Data Acquisition Protocol
  • Instrumentation:

    • A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) coupled to a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) is recommended for accurate mass determination.

  • LC-MS Protocol (for Electrospray Ionization - ESI):

    • Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

    • Chromatography: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid to promote ionization).

    • MS Conditions (Positive ESI):

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Mass Range: m/z 50-500.

      • Capillary Voltage: 3-4 kV.

      • Source Temperature: 120-150°C.

Conclusion

This guide provides a detailed, predicted spectroscopic profile for 5,6-Difluoro-2-methylquinoline, grounded in established chemical principles and comparative data from related structures. The provided protocols offer a standardized methodology for researchers to acquire and validate this data experimentally. By establishing this foundational knowledge, this document aims to facilitate and accelerate research and development involving this promising fluorinated quinoline derivative.

References

  • Lab Supplies. 5, 6-difluoro-2-methyl-1, 2, 3, 4-tetrahydroquinoline, min 97%, 10 grams. [Link]

  • ChemBK. 8-Bromo-5,6-difluoro-2-methyl-quinoline. [Link]

  • PubChem. 5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline. [Link]

  • PubChem. A kind of preparation method of 5,6-difluoro-2-methyl-1,2,3,4-tetrahydroquinoline and detection method thereof - Patent CN-114436956-A. [Link]

  • NextSDS. 5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline. [Link]

  • MDPI. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. [Link]

  • PubChem. 5,6-Difluoroquinoline. [Link]

  • University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

  • University of North Texas Digital Library. CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. [Link]

  • ResearchGate. Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. [Link]

  • SpectraBase. 6-fluoro-2-methyl-1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinoline - Optional[1H NMR] - Spectrum. [Link]

  • OSTI.gov. Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. [Link]

  • MDPI. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. [Link]

  • ResearchGate. Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes | Request PDF. [Link]

Sources

Foundational

5,6-Difluoro-2-methylquinoline: Physicochemical Profiling and Synthetic Applications in Advanced Pharmacophore Development

Executive Summary In modern medicinal chemistry, the strategic incorporation of halogenated heterocycles is a proven methodology for optimizing pharmacokinetic and pharmacodynamic profiles. 5,6-Difluoro-2-methylquinoline...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of halogenated heterocycles is a proven methodology for optimizing pharmacokinetic and pharmacodynamic profiles. 5,6-Difluoro-2-methylquinoline (CAS 80076-50-2) [] and its highly utilized synthetic precursor, 8-Bromo-5,6-difluoro-2-methylquinoline (CAS 131190-82-4) [], represent privileged scaffolds in drug discovery. The unique stereoelectronic properties imparted by the difluoro substitution pattern, combined with the steric influence of the 2-methyl group, make this core highly valuable in the development of central nervous system (CNS) agents and broad-spectrum antimicrobials[3].

This technical guide provides an in-depth analysis of the physicochemical properties, mechanistic chemistry, and validated experimental workflows associated with this critical building block.

Physicochemical Profiling

While the parent compound (CAS 80076-50-2) is the core pharmacophore, the vast majority of synthetic applications and empirical characterizations in the literature utilize its 8-bromo functionalized derivative (CAS 131190-82-4) as the primary starting material due to its stability and cross-coupling versatility[4],[5]. The quantitative data for this primary precursor is summarized below.

Table 1: Quantitative Physicochemical Data (8-Bromo-5,6-difluoro-2-methylquinoline)
PropertyValue / DescriptionReference
Molecular Formula C₁₀H₆BrF₂N[5]
Molecular Weight 258.06 g/mol [5]
Melting Point 75 – 78 °C (White to yellow crystalline powder)[4]
Boiling Point 299.8 °C at 760 mmHg[]
Density 1.637 g/cm³[]
Solubility Profile Soluble in ethanol, DMSO, and chloroform; Insoluble in water[4]
Topological Polar Surface Area (TPSA) 12.9 Ų[5]

Structural Rationale & Mechanistic Chemistry

The architectural design of 5,6-difluoro-2-methylquinoline is not arbitrary; every functional group serves a distinct mechanistic purpose in drug-target interactions:

  • 5,6-Difluoro Substitution: Fluorine atoms are highly electronegative but relatively small, offering minimal steric bulk while significantly altering the electron density of the quinoline ring. This substitution increases the overall lipophilicity of the molecule, a critical parameter for crossing the blood-brain barrier (BBB)[3]. Furthermore, the C-F bonds act as potent hydrogen bond acceptors, stabilizing ligand-receptor complexes within hydrophobic binding pockets.

  • 2-Methyl Group: The methyl group at the 2-position provides localized steric hindrance. In receptor binding, this restricts the rotational degrees of freedom of the quinoline core, forcing the molecule into a specific bioactive conformation that enhances target selectivity.

  • 8-Bromo Handle (in precursors): The bromine atom at the 8-position serves as a versatile synthetic handle. It allows for rapid functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or can be removed via reductive debromination during the synthesis of tetrahydroquinoline derivatives[6].

Applications in Advanced Pharmacophore Development

Orexin-1 Receptor Antagonists (CNS Disorders)

Derivatives of 5,6-difluoro-2-methylquinoline are extensively utilized in the synthesis of N-phenyl-N'-(2-substituted-quinolinyl)urea compounds[3]. These non-peptide molecules act as potent antagonists of the human orexin-1 receptor (OX1R). By competitively binding to OX1R, these compounds block the Gq-protein coupled signaling cascade, reducing intracellular calcium release and suppressing the hyperarousal pathways. This mechanism is currently being leveraged to treat sleep disorders (e.g., insomnia) and obesity[3].

Signaling Drug Quinoline-based Antagonist Receptor Orexin-1 Receptor (OX1R) Drug->Receptor Competitive Binding Gq Gq Protein Inhibition Receptor->Gq Blockade Ca2 Decreased Intracellular Ca2+ Release Gq->Ca2 Pathway Suppression Outcome Sleep Induction / Reduced Hyperarousal Ca2->Outcome Physiological Response

Fig 2: Orexin-1 receptor antagonism signaling pathway by quinoline derivatives.

Fluoroquinolone Antibiotic Precursors

The difluoro-quinoline core is a structural prerequisite for several advanced broad-spectrum antibiotics, including Delafloxacin[7]. The scaffold undergoes condensation, substitution, and cyclization reactions to form the core pharmacophore that inhibits bacterial DNA gyrase and topoisomerase IV.

Experimental Workflows & Protocols

A critical transformation in utilizing this scaffold is the catalytic hydrogenation of 8-bromo-5,6-difluoro-2-methylquinoline to yield 5,6-difluoro-2-methyl-1,2,3,4-tetrahydroquinoline , a highly saturated, 3D-complex building block[8].

Protocol: Catalytic Hydrogenation and Debromination

This protocol is a self-validating system designed to achieve >96% yield and >99.8% purity.

Step-by-Step Methodology:

  • Dissolution: Suspend 1.0 eq of 8-bromo-5,6-difluoro-2-methylquinoline in a polar aprotic reaction solvent (e.g., glacial acetic acid or ethyl acetate). Heat gently and stir until complete dissolution is achieved[8].

  • Pre-Purification: Add activated carbon to the solution and stir for 30 minutes. Filter the mixture.

    • Causality: Activated carbon removes trace heavy metal impurities and organic oligomers that would otherwise poison the sensitive hydrogenation catalyst.

  • Catalyst & Base Addition: To the filtrate, add a catalytic amount of Platinum on Carbon (Pt/C) or Palladium on Carbon (Pd/C) and 1.5 eq of anhydrous sodium acetate (NaOAc)[6].

    • Causality: The addition of NaOAc is mechanistically critical. It acts as an acid scavenger to neutralize the hydrobromic acid (HBr) generated during the reductive debromination of the 8-position. Without NaOAc, the acidic environment would degrade the tetrahydroquinoline product and deactivate the catalyst.

  • Hydrogenation: Purge the reaction vessel with Nitrogen (N₂) three times to remove oxygen, followed by three purges with Hydrogen (H₂). Pressurize the vessel with H₂ (approx. 24–46 psi) and stir at 24°C–40°C until hydrogen uptake ceases[6].

  • Recovery: Filter the reaction mixture through a pad of Celite to safely remove the pyrophoric catalyst[8].

  • Isolation: Evaporate the solvent in vacuo. Dissolve the crude residue in an organic solvent, extract with a 5% sodium bicarbonate solution (to remove residual acetic acid/salts), dry over anhydrous MgSO₄, and concentrate to yield the refined product[6].

Workflow Start 8-Bromo-5,6-difluoro- 2-methylquinoline Dissolve Dissolution & Purification (Solvent + Activated Carbon) Start->Dissolve Heat & Stir Filter1 Filtration (Remove Impurities) Dissolve->Filter1 Remove Carbon React Catalytic Hydrogenation (Pt/C, NaOAc, H2) Filter1->React Add Catalyst & Base Filter2 Catalyst Recovery (Filtration) React->Filter2 Reaction Complete Purify Extraction & Drying (Solvent Removal) Filter2->Purify Crude Product End 5,6-Difluoro-2-methyl- 1,2,3,4-tetrahydroquinoline Purify->End Refined Product

Fig 1: Synthetic workflow for catalytic hydrogenation to tetrahydroquinoline.

Analytical Validation (HPLC)

To validate the purity of the synthesized tetrahydroquinoline derivative, the following High-Performance Liquid Chromatography (HPLC) parameters must be employed[8]:

  • Column: C18 Reverse-Phase Column (4.6 mm × 250 mm, 5 μm particle size).

  • Mobile Phase A: Glacial acetic acid aqueous solution.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 247 nm (UV).

  • Injection Volume: 20 μL.

Chromatographic Causality: The use of a glacial acetic acid aqueous solution in Mobile Phase A is chromatographically essential. The acidic pH suppresses the ionization of residual silanol groups on the C18 stationary phase. Without this suppression, the basic secondary amine of the tetrahydroquinoline core would undergo secondary ion-exchange interactions with the silanols, resulting in severe peak tailing and inaccurate purity quantification[8].

References

  • 8-Bromo-5,6-difluoro-2-methyl-quinoline . ChemBK. URL:[Link]

  • 8-Bromo-5,6-difluoro-2-methylquinoline | C10H6BrF2N | CID 10967150 . PubChem, National Center for Biotechnology Information. URL:[Link]

  • A kind of preparation method of 5,6-difluoro-2-methyl-1,2,3,4-tetrahydroquinoline and detection method thereof (Patent CN-114436956-A) . PubChem, National Institutes of Health. URL:[Link]

  • Simple method for synthesizing delafloxacin (Patent CN104876911A). Google Patents.
  • N-phenyl-N'-(2-substituted-quinolinyl)urea derivatives (Patent Application AU 200120899 B2 / WO 01/53273). WIPO / Googleapis.

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Exploratory

An In-depth Technical Guide to the Solubility and Stability of 5,6-Difluoro-2-methylquinoline

Abstract: This technical guide provides a comprehensive framework for characterizing the aqueous and organic solubility, as well as the intrinsic chemical stability, of 5,6-Difluoro-2-methylquinoline. Recognizing that sp...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive framework for characterizing the aqueous and organic solubility, as well as the intrinsic chemical stability, of 5,6-Difluoro-2-methylquinoline. Recognizing that specific experimental data for this compound is not widely published, this document serves as a practical, in-depth manual for researchers, scientists, and drug development professionals. It details the theoretical considerations, step-by-step experimental protocols, and data interpretation strategies necessary to generate a robust physicochemical profile. Methodologies are grounded in established principles for quinoline derivatives and adhere to international guidelines, ensuring the generation of reliable and submission-quality data.

Introduction: The Significance of Physicochemical Characterization

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] The strategic incorporation of fluorine atoms into this scaffold, as seen in 5,6-Difluoro-2-methylquinoline, is a well-established strategy to modulate key drug-like properties. Fluorine substitution can enhance metabolic stability, increase binding affinity, and alter lipophilicity, thereby improving pharmacokinetic and pharmacodynamic profiles.[2][3]

However, before the full potential of 5,6-Difluoro-2-methylquinoline as a synthetic intermediate or an active pharmaceutical ingredient (API) can be realized, a thorough understanding of its fundamental physicochemical properties is paramount. Solubility and stability are not mere data points; they are critical determinants of a compound's developability, influencing everything from formulation and bioavailability to storage and shelf-life.[4]

This guide provides the necessary theoretical background and actionable protocols to empower researchers to meticulously characterize 5,6-Difluoro-2-methylquinoline.

Predicted Physicochemical Properties & Theoretical Context

While extensive experimental data for 5,6-Difluoro-2-methylquinoline is scarce, we can predict its behavior based on its structure and data from analogous compounds.

Structural Influence on Properties:

  • Quinoline Core: The aromatic, heterocyclic nature of the quinoline ring system imparts a degree of hydrophobicity and provides a basic nitrogen atom (pKa of quinoline ≈ 4.9) capable of protonation in acidic media.[1]

  • Methyl Group (-CH₃) at C2: This small, lipophilic group can slightly increase hydrophobicity and may influence steric interactions with biological targets.

  • Difluoro Substitution (-F) at C5 and C6: The two fluorine atoms are potent electron-withdrawing groups. Their presence is expected to significantly increase lipophilicity (LogP) and enhance metabolic stability by strengthening the C-F bond against enzymatic attack.[3][5] This increased lipophilicity strongly suggests poor aqueous solubility.

A summary of computed properties for the parent scaffold, 5,6-Difluoroquinoline, is provided below as a baseline for estimation. The addition of a methyl group will slightly increase the molecular weight and likely the LogP.

Table 1: Computed Physicochemical Properties of 5,6-Difluoroquinoline

Property Value Source
Molecular Formula C₉H₅F₂N PubChem[6]
Molecular Weight 165.14 g/mol PubChem[6]
XLogP3 2.4 PubChem[6]
Hydrogen Bond Donor Count 0 PubChem[6]

| Hydrogen Bond Acceptor Count | 1 (Nitrogen) | PubChem[6] |

Solubility Profiling: A Practical Approach

A compound's solubility is a critical factor for its absorption and formulation. Given the predicted high lipophilicity of 5,6-Difluoro-2-methylquinoline, it is expected to be poorly soluble in water but soluble in various organic solvents.[7] A systematic evaluation is essential.

Causality Behind Solvent Selection

The choice of solvents is not arbitrary. It is a deliberate exploration of the compound's ability to interact with media of varying polarities and hydrogen-bonding capabilities.

  • Aqueous Buffers (e.g., pH 7.4 PBS): This is the most biologically relevant medium, representing physiological conditions. Solubility in this buffer is a key indicator of potential bioavailability.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors, making them effective for many organic molecules.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These are powerful solvents for a wide range of organic compounds and are often used to prepare high-concentration stock solutions for biological screening.

  • Non-Polar/Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Solubility in these solvents confirms the lipophilic nature of the compound.

Experimental Protocol: Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility, representing the true equilibrium solubility of a compound.[8]

Objective: To determine the equilibrium concentration of 5,6-Difluoro-2-methylquinoline in a given solvent at a constant temperature.

Methodology:

  • Preparation: Add an excess amount of solid 5,6-Difluoro-2-methylquinoline (e.g., 2-5 mg) to several vials (n=3 per solvent) containing a known volume (e.g., 1 mL) of the desired solvent. The visual presence of undissolved solid is crucial.[9]

  • Equilibration: Tightly seal the vials and place them in an orbital shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate for a sufficient duration to reach equilibrium (typically 24-48 hours).[9][10]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully remove an aliquot of the supernatant without disturbing the solid. To ensure all particulate matter is removed, centrifuge the aliquot at high speed (e.g., >10,000 g for 15 minutes) or filter it through a 0.22 µm syringe filter compatible with the solvent.[8]

  • Dilution: Accurately dilute the clear supernatant with the same solvent to a concentration that falls within the linear range of the chosen analytical method (see below). A series of dilutions may be necessary.

  • Quantification: Analyze the diluted samples using a pre-validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Determine the concentration of the diluted sample from a standard curve and multiply by the dilution factor to calculate the final solubility.

Data Presentation: Solubility Profile

All experimentally determined solubility data should be compiled into a clear, organized table.

Table 2: Experimental Solubility of 5,6-Difluoro-2-methylquinoline at 25 °C

Solvent Mean Solubility (mg/mL) Mean Solubility (µM) Standard Deviation
PBS (pH 7.4) [Experimental Value] [Experimental Value] [Experimental Value]
Ethanol [Experimental Value] [Experimental Value] [Experimental Value]
Methanol [Experimental Value] [Experimental Value] [Experimental Value]
DMSO [Experimental Value] [Experimental Value] [Experimental Value]
Acetonitrile [Experimental Value] [Experimental Value] [Experimental Value]

| Dichloromethane | [Experimental Value] | [Experimental Value] | [Experimental Value] |

Visualization: Solubility Determination Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep1 Weigh excess solid 5,6-Difluoro-2-methylquinoline prep2 Add known volume of solvent (n=3) prep1->prep2 into vials equil1 Seal vials and agitate at constant temperature (24-48 hours) prep2->equil1 sep1 Centrifuge or filter to remove undissolved solid equil1->sep1 sep2 Collect clear supernatant sep1->sep2 quant1 Perform serial dilutions of supernatant sep2->quant1 quant2 Analyze by validated HPLC-UV method quant1->quant2 quant3 Calculate concentration using standard curve quant2->quant3 result Final Solubility Data quant3->result Calculate final solubility (mg/mL, µM) G cluster_method 1. Method Development cluster_stress 2. Stress Application cluster_analysis 3. Analysis cluster_data 4. Data Interpretation method_dev Develop Stability-Indicating HPLC Method stock Prepare Stock Solution (1 mg/mL) method_dev->stock stress_acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->stress_acid stress_base Base Hydrolysis (0.1 M NaOH, 60°C) stock->stress_base stress_ox Oxidation (3% H₂O₂, RT) stock->stress_ox stress_therm Thermal (80°C) stock->stress_therm stress_photo Photolytic (ICH Q1B) stock->stress_photo analysis Analyze Stressed Samples & Control via HPLC stress_photo->analysis peak_purity Assess Peak Purity analysis->peak_purity calc_deg Calculate % Degradation peak_purity->calc_deg id_deg Identify Degradation Products calc_deg->id_deg report Stability Report id_deg->report Summarize stability profile

Caption: Workflow for Forced Degradation and Stability Assessment.

Recommended Storage Conditions

Based on the predicted properties and general knowledge of quinoline derivatives, the following storage conditions are recommended to ensure long-term stability:

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is advisable.

  • Light: Protect from light by storing in amber vials or in the dark.

  • Atmosphere: For maximum stability, particularly if the compound shows sensitivity to oxidation, store under an inert atmosphere (e.g., argon or nitrogen).

  • Container: Use well-sealed containers to prevent moisture ingress.

Conclusion

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • Umezawa, Y., et al. (1992). Photostability and Biological Activity of Fluoroquinolones Substituted at the 8 Position After UV Irradiation. Antimicrobial Agents and Chemotherapy.[Link]

  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • Baghdasarian, M. (2025). Understanding Photostability Testing for Cosmetic & OTC Drug Products. Certified Laboratories.[Link]

  • Q-Lab. (n.d.). Understanding ICH Photostability Testing. Q-Lab Corporation.[Link]

  • Gore, S. (2023). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. SlideShare. [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products.[Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products.[Link]

  • ICH. (2010). Q1A(R2) Guideline. International Council for Harmonisation. [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).[Link]

  • European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products.[Link]

  • Pharma Compliance. (2025). Q1A (R2) A deep dive in Stability Studies. YouTube. [Link]

  • Quora. (2017). How do you perform the shake flask method to determine solubility?[Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.[Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.[Link]

  • Prajapati, Y. K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences.[Link]

  • Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research.[Link]

  • Vangala, R., et al. (2025). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Omega.[Link]

  • Sravani, G. S. L., et al. (2023). Development of Validated Stability-Indicating Assay Methods- Critical Review. Quest Journals.[Link]

  • A, B. R., et al. (2023). Stability-indicating HPLC method optimization using quality by design for doripenem assay and organic impurities determination. Journal of Applied Pharmaceutical Science.[Link]

  • Pégot, B., et al. (2020). A physico-chemical investigation of fluorine-enriched quinolines. RSC Publishing.[Link]

  • Müller, K., et al. (2008). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • ChemBK. (2024). 8-Bromo-5,6-difluoro-2-methyl-quinoline.[Link]

  • PubChem. (n.d.). 5,6-Difluoroquinoline. National Institutes of Health. [Link]

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Foundational

Strategic Fluorination of the Quinoline Core: A Technical Whitepaper on Physicochemical Tuning and Metabolic Optimization

Executive Summary The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, forming the backbone of numerous antimalarial, antibacterial, and antineoplastic agents. However, native quinoline cores freq...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, forming the backbone of numerous antimalarial, antibacterial, and antineoplastic agents. However, native quinoline cores frequently suffer from suboptimal pharmacokinetic (PK) profiles, including rapid Cytochrome P450 (CYP450)-mediated oxidative metabolism and restricted membrane permeability. As a Senior Application Scientist, I consistently leverage strategic fluorine substitution to rescue and optimize these scaffolds. Because fluorine is the most electronegative element and possesses a van der Waals radius closely mimicking that of hydrogen (1.47 Å vs. 1.20 Å), it allows for profound electronic and steric modulation without introducing detrimental steric bulk[1].

This whitepaper provides an in-depth mechanistic analysis of how fluorine substitution alters the physicochemical and metabolic properties of the quinoline core, supported by self-validating experimental protocols.

Mechanistic Causality: The Physics of Fluorination

pKa Modulation and Ionization Dynamics

The introduction of a fluorine atom exerts a powerful inductive electron-withdrawing effect (-I effect) across the quinoline ring. This systematically lowers the pKa of the adjacent basic quinoline nitrogen[2].

  • The Causality: At physiological pH (7.4), a high pKa results in a highly protonated, ionized population of molecules that struggle to cross lipophilic cell membranes. By strategically placing fluorine atoms to lower the pKa (e.g., from ~5.4 to ~4.5), we shift the equilibrium toward the neutral, unionized species. This directly enhances passive transcellular diffusion, increasing intracellular target engagement.

Lipophilicity and Membrane Permeability

Fluorination reduces the polarizability of the C-F bond relative to the C-H bond[3].

  • The Causality: Because fluorine holds its lone pairs tightly, the overall lipophilicity (logP/logD) of the molecule increases[3]. This enhanced lipophilicity, coupled with the lowered pKa, acts synergistically to dramatically improve the membrane permeability of the quinoline scaffold.

Metabolic Shielding and Clearance

The C-F bond is the strongest single bond in organic chemistry[4].

  • The Causality: Placing fluorine atoms at metabolically labile sites (such as the C-6 or C-8 positions of the quinoline ring) sterically and electronically shields the core from CYP450-mediated oxidation[5]. Furthermore, strongly electron-withdrawing groups like trifluoromethyl (-CF3) or trifluoromethoxy (-OCF3) deactivate the aromatic ring, making it highly resistant to electrophilic attack by metabolic enzymes, thereby extending the in vivo half-life[5].

G F_Sub Fluorine Substitution on Quinoline Core Elec High Electronegativity (-I Effect) F_Sub->Elec Steric Steric Shielding (Strong C-F Bond) F_Sub->Steric Lipoph Increased Lipophilicity (logP/logD) Elec->Lipoph pKa pKa Modulation (Reduced Basicity) Elec->pKa Metab CYP450 Oxidation Blocking Steric->Metab Perm Enhanced Membrane Permeability Lipoph->Perm pKa->Perm HalfLife Extended in vivo Half-Life & Clearance Metab->HalfLife

Logical pathways of fluorine substitution effects on quinoline cores.

Quantitative Structure-Property Relationships (QSPR)

To illustrate the magnitude of these shifts, the following table summarizes the physicochemical and metabolic changes observed when comparing native and fluorinated quinoline/isoquinoline models[5][6].

Scaffold / SubstitutionpKa (Predicted)Lipophilicity (logP)Metabolic Stability ImpactPrimary Causality
Unsubstituted Core ~5.422.08BaselineNative susceptibility to CYP450 oxidation.
Single Fluorine (e.g., C-6) ~4.8 - 5.02.27Moderate IncreaseInductive electron withdrawal; slight lipophilicity gain. Improves target binding (e.g., 2-17 fold in gyrase)[1].
Di-Fluorine (e.g., 5,6-diF) ~4.52.46HighAdditive inductive effect; enhanced steric shielding against enzymatic cleavage.
Trifluoromethyl (-CF3) < 3.0> 3.0Very HighStrong electron withdrawal severely deactivates the aromatic ring to oxidation[5].
Trifluoromethoxy (-OCF3) < 3.5> 3.2Very HighHighly resistant to O-dealkylation compared to standard methoxy groups[5].

Note: In advanced Triple-Negative Breast Cancer (TNBC) models, meta/para fluorine substitutions on quinoline derivatives have been shown to double therapeutic potency while maintaining non-toxicity to healthy cells[7].

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the evaluation of fluorinated quinolines must rely on robust, self-validating assays. Below are the definitive protocols for assessing metabolic stability and pKa.

Protocol 1: In Vitro Liver Microsomal Stability Assay

This assay quantifies the intrinsic clearance ( CLint​ ) of the fluorinated compound.

Step 1: Preparation of the Incubation Matrix

  • Action: Prepare a 1 mg/mL suspension of human or murine liver microsomes in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Causality: The pH 7.4 buffer mimics physiological blood conditions. MgCl2​ is a critical cofactor for enzymatic stability.

Step 2: Compound Spiking and Pre-incubation

  • Action: Add the fluorinated quinoline candidate to achieve a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

  • Causality: A low substrate concentration (1 µM) ensures the reaction operates under first-order kinetics (well below the Km​ of most CYP enzymes), allowing for accurate half-life calculation.

Step 3: Reaction Initiation

  • Action: Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Causality: NADPH is the obligate electron donor for Phase I CYP450 oxidation. Without it, the assay is a self-validating negative control (no degradation should occur).

Step 4: Time-Point Sampling and Quenching

  • Action: At t = 0, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot and immediately mix it with 150 µL of ice-cold acetonitrile containing an internal standard.

  • Causality: Cold acetonitrile serves a dual purpose: it instantly denatures the metabolizing enzymes to halt the reaction (ensuring precise time-point fidelity) and precipitates proteins to prevent LC-MS/MS column fouling.

Step 5: Centrifugation and LC-MS/MS Quantification

  • Action: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Calculate t1/2​ from the natural log of compound remaining versus time.

Workflow Step1 Microsome Incubation (CYP450 Active) Step2 Time-Point Sampling (0-60 min) Step1->Step2 Step3 Acetonitrile Quenching (Halt Reaction) Step2->Step3 Step4 Centrifugation (Protein Precip.) Step3->Step4 Step5 LC-MS/MS Quantification (Calculate t1/2) Step4->Step5

Self-validating in vitro liver microsomal stability assay workflow.

Protocol 2: Potentiometric pKa Determination via Yasuda-Shedlovsky Extrapolation

Due to the high lipophilicity of fluorinated quinolines, standard aqueous titration is often impossible due to precipitation.

Step 1: Co-Solvent System Preparation

  • Action: Prepare solutions of the fluorinated quinoline in varying ratios of Methanol/Water (e.g., 30%, 40%, 50%, and 60% MeOH).

  • Causality: The organic modifier ensures the compound remains fully dissolved during the pH transition.

Step 2: Potentiometric Titration

  • Action: Titrate each co-solvent mixture with standardized 0.1 N HCl or NaOH at a constant temperature of 25°C under an inert argon atmosphere.

  • Causality: Argon prevents atmospheric CO2​ from dissolving into the solution and forming carbonic acid, which would artificially skew the titration curve.

Step 3: Yasuda-Shedlovsky Extrapolation

  • Action: Plot the apparent pKa ( psKa​ ) values against the inverse dielectric constant ( 1/ϵ ) of the respective co-solvent mixtures. Extrapolate the linear regression to the dielectric constant of pure water ( ϵ≈78.3 ).

  • Causality: This mathematical extrapolation corrects for the solvation effects of methanol, yielding the true, precise aqueous pKa of the fluorinated core.

Conclusion

The substitution of hydrogen for fluorine on the quinoline core is not merely a structural tweak; it is a profound physicochemical intervention. By understanding the causality behind electronegativity, lipophilicity, and steric shielding, drug development professionals can rationally design fluorinated quinolines that bypass native metabolic liabilities, penetrate target tissues effectively, and exhibit superior pharmacological profiles.

Sources

Exploratory

The 5,6-Difluoroquinoline Scaffold: Reactivity, Synthesis, and Applications in Targeted Protein Degradation

Executive Summary The quinoline nucleus is a privileged pharmacophore in medicinal chemistry. The strategic installation of fluorine atoms at the C5 and C6 positions creates the 5,6-difluoroquinoline scaffold , a highly...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The quinoline nucleus is a privileged pharmacophore in medicinal chemistry. The strategic installation of fluorine atoms at the C5 and C6 positions creates the 5,6-difluoroquinoline scaffold , a highly specialized building block that imparts enhanced metabolic stability, increased lipophilicity, and unique binding modalities. This whitepaper provides an in-depth technical analysis of the scaffold’s electronic structure, regioselective synthesis, and its emerging role in targeted protein degradation (PROTACs), specifically within Wee1 kinase and YAP/TAZ inhibitor development.

Electronic Structure and Reactivity Profile

The reactivity of the 5,6-difluoroquinoline system is governed by the interplay between the electron-withdrawing nitrogen atom of the pyridine ring and the strong inductive (-I) effects of the fluorine atoms on the homocyclic ring.

Nucleophilic Aromatic Substitution ( SN​Ar )

The quinoline nitrogen heavily depletes electron density at the C2 and C4 positions via resonance, making them highly susceptible to SN​Ar . If a leaving group (such as a chloride or even a fluorine) is present at C2 or C4, nucleophilic attack proceeds rapidly through a stabilized Meisenheimer complex.

While the C5 and C6 fluorines are generally less reactive than halogens on the hetero-ring, they can undergo SN​Ar under forcing conditions. The C5 position is inherently more electrophilic than C6 due to its extended conjugation pathway with the protonated or Lewis acid-activated nitrogen atom. However, in modern drug design, the C5 and C6 fluorines are typically retained to block oxidative metabolism (e.g., by CYP450 enzymes) rather than used as synthetic handles[1].

Electrophilic Aromatic Substitution ( SE​Ar )

The 5,6-difluoroquinoline scaffold is severely deactivated toward SE​Ar . The inductive withdrawal by the two fluorine atoms, combined with the electron-deficient nature of the pyridine ring, makes standard electrophilic functionalization (e.g., nitration, halogenation) extremely sluggish, often requiring harsh conditions and yielding poor regioselectivity.

De Novo Synthesis: The Modified Skraup Reaction

Synthesizing the 5,6-difluoroquinoline core typically relies on a modified Skraup synthesis or Doebner-Miller reaction starting from 3,4-difluoroaniline[2].

The primary challenge in this pathway is regioselectivity . The electrophilic cyclization of the intermediate Schiff base can occur at either the C2 or C6 position of the 3,4-difluoroaniline ring. Cyclization at the C2 position (ortho to the fluorine) yields the target 5,6-difluoroquinoline , while cyclization at the less sterically hindered C6 position yields the 6,7-difluoroquinoline byproduct. These regioisomers must be separated via careful chromatography.

SynthesisWorkflow A 3,4-Difluoroaniline + Glycerol B Modified Skraup (H2SO4, Oxidant) A->B C 5,6-Difluoroquinoline (Target) B->C ortho-cyclization D 6,7-Difluoroquinoline (Byproduct) B->D para-cyclization E Chromatographic Resolution C->E D->E F C2/C4 SNAr Functionalization E->F Purified Scaffold

Fig 1. Skraup synthesis workflow and regiomeric resolution of difluoroquinolines.

Experimental Protocols

As a self-validating system, the following protocols integrate causality for each reagent choice and include In-Process Controls (IPCs) to ensure synthetic integrity.

Protocol A: Modified Skraup Synthesis of 5,6-Difluoroquinoline

Objective: Construct the difluoroquinoline core from acyclic precursors.

  • Reagent Preparation: In a 500 mL round-bottom flask, combine 3,4-difluoroaniline (1.0 eq, 100 mmol), glycerol (3.0 eq, 300 mmol), and ferrous sulfate heptahydrate ( FeSO4​⋅7H2​O , 0.1 eq).

    • Causality: Glycerol acts as the carbon source (precursor to acrolein). FeSO4​ is critical as a moderator; the subsequent acid-catalyzed dehydration of glycerol is highly exothermic, and the iron salt prevents thermal runaway and excessive polymerization (tar formation)[3].

  • Acid Addition: Cool the flask to 0°C. Slowly add concentrated H2​SO4​ (4.0 eq) dropwise over 30 minutes.

    • Causality: H2​SO4​ serves a dual purpose: it dehydrates glycerol into the reactive electrophile (acrolein) and provides the strongly acidic medium required to drive the electrophilic aromatic cyclization.

  • Oxidation: Add nitrobenzene (1.2 eq) to the mixture. Heat the reaction to 140°C for 4 hours.

    • Causality: Nitrobenzene is employed not merely as a high-boiling solvent, but as a mild oxidant. It drives the final aromatization of the dihydroquinoline intermediate into the fully conjugated quinoline ring, a thermodynamically required step to restore aromaticity[4].

  • In-Process Control (IPC): At t=4 hours, quench a 50 μL aliquot in aqueous NaHCO3​ and extract with ethyl acetate. LC-MS analysis must show >95% consumption of the 3,4-difluoroaniline starting material (m/z 129) and the appearance of the product mass (m/z 165).

  • Workup & Resolution: Cool to room temperature, neutralize carefully with aqueous NaOH to pH 9, and extract with dichloromethane. The crude mixture contains a ~1.2:1 ratio of 5,6-difluoroquinoline to 6,7-difluoroquinoline. Isolate the 5,6-isomer via silica gel column chromatography (Hexanes/Ethyl Acetate gradient).

Protocol B: Regioselective SN​Ar Amination at C2

Objective: Functionalize the scaffold for PROTAC linker attachment.

  • Reaction Setup: Dissolve 2-chloro-5,6-difluoroquinoline (1.0 eq, 10 mmol) and a secondary amine nucleophile (1.5 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M).

    • Causality: DMF is a polar aprotic solvent that readily dissolves both the electrophile and the nucleophile while leaving the nucleophilic anion unsolvated. This maximizes the effective nucleophilicity and accelerates the formation of the sterically hindered Meisenheimer intermediate.

  • Base Addition: Add anhydrous potassium carbonate ( K2​CO3​ , 2.5 eq). Heat to 80°C under nitrogen for 6 hours.

    • Causality: K2​CO3​ acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct. This prevents the protonation of the incoming amine nucleophile, which would otherwise quench the reaction cascade.

  • IPC & Isolation: Monitor via TLC. Upon completion, precipitate the product by pouring the mixture into ice water. Filter and dry under vacuum to yield 2-amino-5,6-difluoroquinoline.

Quantitative Data Presentation

The following table summarizes the expected reaction metrics based on optimized conditions for the 5,6-difluoroquinoline scaffold:

Reaction TypeScaffold / Starting MaterialReagents & ConditionsMajor ProductYield (%)Regioisomeric Ratio (5,6- vs 6,7-)
Modified Skraup 3,4-DifluoroanilineGlycerol, H2​SO4​ , PhNO2​ , FeSO4​ , 140°C5,6-Difluoroquinoline42%1.2 : 1
SN​Ar (Amination) 2-Chloro-5,6-difluoroquinolineSec-Amine, K2​CO3​ , DMF, 80°C2-Amino-5,6-difluoroquinoline85%N/A (Regiospecific)
Ester Hydrolysis Ethyl 5,6-difluoroquinoline-3-carboxylateNaOH, MeOH/THF, 25°C5,6-Difluoroquinoline-3-carboxylic acid92%N/A

Applications in Targeted Protein Degradation

The 5,6-difluoroquinoline scaffold has recently gained significant traction in the development of bifunctional degraders (PROTACs). Notably, it serves as a high-affinity target-binding moiety for Wee1 kinase , a key regulator of the G2​/M cell cycle checkpoint[5].

By linking a 5,6-difluoroquinoline derivative to an E3 ubiquitin ligase ligand (such as a cereblon-binding immunomodulatory imide drug), researchers can induce the proximity-driven ubiquitination and subsequent proteasomal degradation of Wee1. The fluorine atoms at the 5 and 6 positions are critical here: they perfectly fill a hydrophobic pocket within the Wee1 active site while simultaneously preventing oxidative degradation of the quinoline core by hepatic enzymes[6]. This scaffold is also highly utilized in the synthesis of YAP/TAZ-TEAD interaction inhibitors[7].

PROTACPathway PROTAC Bifunctional Degrader (5,6-Difluoroquinoline PROTAC) Wee1 Wee1 Kinase Target PROTAC->Wee1 Scaffold Binds E3 E3 Ubiquitin Ligase (e.g., Cereblon) PROTAC->E3 Ligand Recruits Complex Ternary Complex Formation Wee1->Complex E3->Complex Proteasome 26S Proteasome Complex->Proteasome Polyubiquitination Degradation Target Degradation & Apoptosis Proteasome->Degradation Proteolysis

Fig 2. Mechanism of targeted Wee1 kinase degradation via a 5,6-difluoroquinoline PROTAC.

References

  • Predicting Regioselectivity in Nucleophilic Aromatic Substitution ResearchGate URL
  • A Technical Guide to the Synthetic Pathways of Quinoline Compounds BenchChem URL
  • Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines MDPI URL
  • Wee1 degrading compounds and uses thereof (WO2024006881A1)
  • Bicyclic compounds (WO2020097389A1)

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Foundational

A Comprehensive Technical Guide on 5,6-Difluoro-2-methylquinoline Derivatives: Synthesis, Mechanisms, and Applications in Fluoroquinolone Development

Executive Summary In the landscape of modern pharmaceutical synthesis, 5,6-difluoro-2-methylquinoline and its halogenated precursor, 8-bromo-5,6-difluoro-2-methylquinoline , stand as critical intermediates. These compoun...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern pharmaceutical synthesis, 5,6-difluoro-2-methylquinoline and its halogenated precursor, 8-bromo-5,6-difluoro-2-methylquinoline , stand as critical intermediates. These compounds form the foundational architecture for broad-spectrum fluoroquinolone antibiotics, most notably Nadifloxacin and its L-arginine salt, Levonadifloxacin (WCK 771)[1]. This whitepaper provides an in-depth mechanistic review of the synthesis, structural causality, and downstream applications of these quinoline derivatives, designed for application scientists and drug development professionals.

Chemical Profile & Structural Significance

The strategic placement of fluorine atoms at the 5- and 6-positions of the quinoline ring is not arbitrary; these halogens significantly enhance the lipophilicity and target-binding affinity of the final fluoroquinolone API (Active Pharmaceutical Ingredient)[1]. The 8-bromo derivative serves as a highly stable, isolable intermediate that dictates the regiochemistry of the entire synthetic route.

Quantitative Data Summary
PropertyValueSource
Compound Name 8-Bromo-5,6-difluoro-2-methylquinolinePubChem[2]
CAS Number 131190-82-4PubChem[2]
Molecular Formula C10H6BrF2NPubChem[2]
Molecular Weight 258.06 g/mol PubChem[2]
Melting Point 75–78 °CChemBK[3]
XLogP3 (Lipophilicity) 3.5PubChem[2]
Downstream API Nadifloxacin / LevonadifloxacinACS Omega[1]

Mechanistic Pathways: Regioselective Synthesis

The synthesis of the quinoline core begins with 3,4-difluoroaniline. However, direct cyclization via a Doebner-Miller reaction presents a significant regiochemical challenge: cyclization can occur at either ortho position relative to the amine, leading to a mixture of isomers.

The Causality of the Bromine Blocking Group: To enforce strict regioselectivity, a bromine atom is intentionally introduced to block the undesired ortho position. This forces the subsequent condensation with crotonaldehyde to occur exclusively at the desired site, yielding 8-bromo-5,6-difluoro-2-methylquinoline [1]. Once the quinoline ring is successfully formed, the bromine group has fulfilled its structural purpose and must be removed to allow for downstream functionalization.

Synthesis_Pathway A 3,4-Difluoroaniline B Bromination (Blocking Group) A->B C Doebner-Miller Cyclization (Crotonaldehyde) B->C D 8-Bromo-5,6-difluoro- 2-methylquinoline C->D E Pd/C Hydrogenation (NaOAc, H2) D->E Debromination & Ring Reduction F 5,6-Difluoro-1,2,3,4- tetrahydro-2-methylquinoline E->F

Synthetic route from 3,4-difluoroaniline to the tetrahydroquinoline intermediate.

Experimental Protocol: Catalytic Hydrogenation & Debromination

The transformation of 8-bromo-5,6-difluoro-2-methylquinoline into 5,6-difluoro-1,2,3,4-tetrahydro-2-methylquinoline is a dual-purpose catalytic hydrogenation. It simultaneously reduces the heteroaromatic pyridine ring and reductively cleaves the C-Br bond[4].

Self-Validating Methodology:

  • Dissolution & Pre-treatment: Suspend 8-bromo-5,6-difluoro-2-methylquinoline in a suitable organic solvent. Heat and stir until fully dissolved. Add activated carbon, stir for 30 minutes, and filter.

    • Causality: Activated carbon removes trace heavy metals and impurities that could poison the sensitive palladium catalyst.

  • Catalyst & Base Addition: To the purified filtrate, add 10% Palladium on Carbon (Pd/C) and anhydrous sodium acetate (NaOAc)[4].

    • Causality: NaOAc is critical. It acts as a mild base to scavenge the hydrobromic acid (HBr) generated during debromination. Without NaOAc, the accumulating HBr would poison the catalyst and halt the reaction.

  • Hydrogenation: Seal the reactor, perform three nitrogen purges to remove oxygen, and introduce hydrogen gas. Maintain pressure and temperature.

    • In-Process Control (IPC): Monitor hydrogen uptake via pressure drop. The reaction is self-validating; hydrogen consumption will plateau exactly when the stoichiometric requirement for both debromination and ring reduction is met.

  • Isolation: Vent the hydrogen, purge with nitrogen, and filter off the Pd/C catalyst. Evaporate the solvent to yield the crude product, followed by extraction and drying to achieve >99.80% purity[4].

Downstream Application: Fluoroquinolone Core Assembly

The resulting tetrahydroquinoline (Compound 9) is the direct precursor to the tricyclic benzo[i,j]quinolizine core of Nadifloxacin[1]. This requires building a third ring onto the secondary amine of the tetrahydroquinoline.

Nadifloxacin_Assembly A 5,6-Difluoro-1,2,3,4- tetrahydro-2-methylquinoline B EMME Condensation (125 °C, 15 h) A->B C PPA Cyclization (125 °C, 4 h) B->C D Tricyclic Core (Compound 12) C->D Intramolecular Acylation E S-Nadifloxacin (Levonadifloxacin) D->E Piperidine Substitution & Salt Formation

Assembly of the tricyclic fluoroquinolone core and progression to Levonadifloxacin.

Experimental Protocol: EMME Condensation and PPA Cyclization

The assembly of the tricyclic core (Compound 12) is executed via a tandem condensation-cyclization sequence[1].

Self-Validating Methodology:

  • Condensation: Combine 5,6-difluoro-1,2,3,4-tetrahydro-2-methylquinoline (1.0 eq) with ethoxymethylenemalonic acid diethyl ester (EMME) (1.2 eq). Stir neat at 125 °C for 15 hours[1].

    • Causality: The high temperature drives the nucleophilic attack of the secondary amine onto the enol ether of EMME, driving off ethanol to form an enamine intermediate.

  • Cyclization: Cool slightly, add polyphosphoric acid (PPA), and stir at 125 °C for 4 hours[1].

    • Causality: PPA acts as both a solvent and a powerful Lewis/Brønsted acid. It dehydrates the intermediate and catalyzes an intramolecular Friedel-Crafts acylation, closing the third ring.

    • In-Process Control (IPC): Analyze via ES-MS. The disappearance of the enamine mass peak validates the completion of the cyclization[1].

  • Hydrolysis: Cool to 50 °C. Sequentially add water and methanol to precipitate the solid. Add concentrated HCl and stir at 55 °C for 16 hours[1].

    • Causality: HCl hydrolyzes the remaining ethyl ester into a carboxylic acid, a moiety absolutely required for the final drug's ability to bind bacterial DNA gyrase.

  • Isolation: Filter, wash, and dry to isolate (RS)-8,9-difluoro-5-methyl-6,7-dihydro-1-oxo-1H,5H-benzo[i,j]-quinolizine-2-carboxylic acid.

Impurity Profiling & Analytical Characterization

As an application scientist, anticipating side reactions is as critical as optimizing the main pathway. During the palladium-catalyzed hydrogenation of 8-bromo-5,6-difluoro-2-methylquinoline, prolonged reaction times and excessive temperatures can lead to over-reduction.

Specifically, unwanted defluorination can occur alongside the intended debromination[1]. This side reaction yields defluorinated impurities (e.g., Nadifloxacin Impurity 3), which propagate through the downstream EMME condensation and require highly resource-intensive preparative HPLC for removal[1]. Therefore, the self-validating IPC of monitoring hydrogen uptake (Step 3 of the hydrogenation protocol) is not just a yield-optimization step; it is a critical quality attribute (CQA) control to prevent defluorination.

References

  • [3] "8-Bromo-5,6-difluoro-2-methyl-quinoline - Introduction and Properties." ChemBK. Available at:

  • [4] "A kind of preparation method of 5,6-difluoro-2-methyl-1,2,3,4-tetrahydroquinoline and detection method thereof - Patent CN-114436956-A." PubChem. Available at:

  • [2] "8-Bromo-5,6-difluoro-2-methylquinoline | C10H6BrF2N | CID 10967150." PubChem. Available at:

  • [1] "Efficient Synthesis of Potential Impurities in Levonadifloxacin (WCK 771)." ACS Omega. Available at:

Sources

Exploratory

discovery and history of fluorinated quinolines

The Fluorinated Quinolone Scaffold: Historical Genesis, Mechanistic Causality, and Synthetic Architecture Executive Summary The introduction of the fluorine atom to the quinoline heterocyclic core represents one of the m...

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Author: BenchChem Technical Support Team. Date: March 2026

The Fluorinated Quinolone Scaffold: Historical Genesis, Mechanistic Causality, and Synthetic Architecture

Executive Summary

The introduction of the fluorine atom to the quinoline heterocyclic core represents one of the most consequential structural modifications in the history of medicinal chemistry. Fluorinated quinolines—most notably the fluoroquinolone class of antibiotics—have saved millions of lives by providing potent, broad-spectrum activity against both Gram-negative and Gram-positive pathogens. This technical guide explores the historical discovery of these agents, the profound mechanistic causality behind the C6-fluorine substitution, the structure-activity relationships (SAR) that govern their efficacy, and the foundational synthetic protocols used in their development.

Historical Genesis: From Serendipity to Rational Design

The history of quinolone antibiotics did not begin with a targeted discovery program, but rather with a serendipitous observation. In 1962, chemist George Lesher isolated nalidixic acid as a minor byproduct during the synthesis of the antimalarial agent chloroquine[1]. Nalidixic acid exhibited moderate antibacterial activity against Gram-negative bacteria and was approved for treating urinary tract infections. However, its clinical utility was severely limited by poor systemic distribution, a narrow spectrum of activity, and rapid emergence of bacterial resistance[2].

The paradigm shifted dramatically in the 1970s and 1980s with the application of organofluorine chemistry. Researchers discovered that installing a fluorine atom at the C6 position of the quinolone core (yielding compounds like flumequine) vastly improved the pharmacological profile[2]. This rational design leap culminated in the 1980s with the synthesis of norfloxacin and ciprofloxacin , which combined the C6-fluorine with a C7-piperazine ring. These second-generation fluoroquinolones transformed the class from niche urinary tract antiseptics into blockbuster systemic antibiotics capable of treating severe respiratory, intra-abdominal, and tissue infections[2][3].

Mechanistic Causality: The Role of the C6-Fluorine

To understand why the C6-fluorine is so critical, we must examine the pharmacodynamics of the quinolone scaffold. Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial type II topoisomerases: DNA gyrase (primarily in Gram-negative bacteria) and Topoisomerase IV (primarily in Gram-positive bacteria)[4][5].

The addition of the C6-fluorine is not merely a steric filler; it fundamentally alters the physicochemical and binding properties of the molecule:

  • Enhanced Lipophilicity and Penetration: Fluorine's high electronegativity and small van der Waals radius create a strong local dipole without adding significant steric bulk. This increases the molecule's lipophilicity, dramatically enhancing its ability to penetrate the lipid-rich bacterial cell wall[4][6].

  • Target Affinity: The C6-fluorine acts as a crucial hydrophobic interaction point. In computational and crystallographic models, the C6-fluorine undergoes specific hydrophobic interactions with key enzyme residues (e.g., Lys49), anchoring the drug within the binding pocket[5].

  • Ternary Complex Stabilization: The drug binds to the DNA-enzyme complex, forming a stable ternary cleavage complex. This prevents the enzyme from resealing the DNA strands after it cuts them, leading to lethal double-strand DNA breaks and rapid cell death[4][5].

MOA FQ Fluoroquinolone (C6-Fluorine) Gyrase DNA Gyrase (Gram-negative) FQ->Gyrase Binds Target TopoIV Topoisomerase IV (Gram-positive) FQ->TopoIV Binds Target Ternary Ternary Complex (Drug-Enzyme-DNA) Gyrase->Ternary TopoIV->Ternary Cleavage Double-Strand DNA Breaks Ternary->Cleavage Stabilizes Cleavage State Death Bacterial Cell Death Cleavage->Death Irreversible Damage

Caption: Mechanism of action of fluoroquinolones targeting DNA gyrase and Topoisomerase IV.

Structure-Activity Relationship (SAR) & Quantitative Profiling

The fluoroquinolone core (a 1,4-dihydro-4-oxoquinoline-3-carboxylic acid) is a highly modular pharmacophore. Systematic modifications have yielded four generations of antibiotics. The loss of the C6-fluorine in modern analogs generally results in a significant (up to 4-fold or greater) reduction in target inhibitory potency[7].

Table 1: SAR Impact of Key Substitutions on the Quinolone Core

PositionOptimal SubstitutionMechanistic Causality / Pharmacological Effect
N1 CyclopropylEnhances overall potency; perfectly sized to fit the hydrophobic pocket of the enzyme complex[4][5].
C3 / C4 Carboxyl / KetoEssential for binding; coordinates with divalent cations (Mg²⁺) to bridge the drug to the DNA backbone[8].
C6 FluorineIncreases cell penetration; drastically improves DNA gyrase/Topo IV inhibition via hydrophobic interactions[7][8].
C7 Piperazine / PyrrolidineExpands Gram-positive spectrum; modulates half-life, oral bioavailability, and basicity (zwitterionic nature)[4].
C8 Methoxy (-OCH₃)Targets resistant mutant strains; reduces the phototoxicity commonly associated with C8-halogen substitutions[4][8].

Synthetic Evolution: The Gould-Jacobs Architecture

The industrial and laboratory-scale synthesis of the fluoroquinolone core relies heavily on the Gould-Jacobs reaction , a robust methodology developed in 1939 that was later adapted for fluorinated anilines[9]. The genius of this pathway lies in its regiocontrol and the strategic use of the C6-fluorine to activate subsequent functionalization steps.

GouldJacobs Aniline 3-Chloro-4-fluoroaniline Condense Condensation (100°C) Aniline->Condense EMME EMME EMME->Condense Intermediate Acrylate Intermediate Condense->Intermediate Cyclize Thermal Cyclization (250°C) Intermediate->Cyclize Core Fluoroquinoline Core Cyclize->Core Alkylation N1-Alkylation Core->Alkylation SNAr C7 SNAr (Piperazine) Alkylation->SNAr Final Fluoroquinolone API SNAr->Final

Caption: Logical workflow of the Gould-Jacobs reaction for fluoroquinolone synthesis.

Protocol 1: Self-Validating Synthesis of the Fluoroquinolone Scaffold

This protocol details the foundational steps to construct a generalized fluoroquinolone (e.g., norfloxacin or amifloxacin)[9][10].

Step 1: Condensation (Enamine Formation)

  • Action: Combine equimolar amounts of 3-chloro-4-fluoroaniline and diethyl ethoxymethylenemalonate (EMME) in a round-bottom flask. Heat at 100–120°C for 2 hours.

  • Causality & Validation: This step forms the anilinomethylenemalonate intermediate. The reaction is self-validating: as the condensation proceeds, ethanol is produced. Distilling off the ethanol shifts the equilibrium forward (Le Chatelier's principle). Complete conversion is verified via TLC.

Step 2: Thermal Cyclization (Ring Closure)

  • Action: Dilute the crude intermediate in a high-boiling solvent (e.g., Dowtherm A or diphenyl ether) and heat to 240–250°C for 1–2 hours.

  • Causality & Validation: The extreme thermal energy is required to overcome the activation barrier for the intramolecular Friedel-Crafts-like acylation, closing the 4-hydroxyquinoline ring. Validation: Upon cooling the reaction mixture, the 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate product spontaneously precipitates, providing a visual cue of success and allowing isolation via simple filtration[10].

Step 3: N-Alkylation

  • Action: Treat the isolated core with an alkylating agent (e.g., ethyl iodide or cyclopropyl bromide) and a mild base (K₂CO₃) in DMF at 90°C.

  • Causality & Validation: The base deprotonates the N-H (which exists in tautomeric equilibrium with the 4-OH). Alkylation regioselectively occurs at the N1 position, locking the quinolone into its biologically active 4-oxo configuration[10].

Step 4: Regioselective Nucleophilic Aromatic Substitution (SNAr)

  • Action: Reflux the N-alkylated core with an excess of a cyclic amine (e.g., piperazine) in a polar aprotic solvent.

  • Causality & Validation: This is where the C6-fluorine proves synthetically invaluable. The C6-fluorine exerts a powerful electron-withdrawing inductive effect, highly activating the adjacent C7-chlorine for nucleophilic attack[10]. The C-F bond itself remains intact due to its exceptionally high bond dissociation energy compared to the C-Cl bond, ensuring perfect regioselectivity.

Modern Advances and Future Directions

While the Gould-Jacobs reaction requires pre-fluorinated starting materials, modern synthetic chemistry is pushing the boundaries of late-stage functionalization. Recent breakthroughs have demonstrated the ability to perform direct C-H nucleophilic fluorination of electron-deficient azaarenes (like quinolines) via an asynchronous concerted electron-transfer mechanism. This allows for the selective installation of fluorine atoms onto complex, pre-assembled quinoline scaffolds without relying on highly reactive Meisenheimer intermediates[11]. Furthermore, beyond antibacterial applications, fluorinated quinolines are currently being aggressively investigated as human topoisomerase I/II inhibitors for novel anticancer therapeutics[7].

References

  • Fluoroquinolones for the Treatment of Tuberculosis: An Overview. Asian Journal of Research in Pharmaceutical Sciences. 2

  • Fluoroquinolones for treating tuberculosis. The Pharmaceutical Journal. 3

  • Tuberculosis Treatment : The Search For New Drugs. DOKUMEN.PUB. 1

  • 6-Fluoroquinoline-2-carboxylic acid | 86324-51-8. Benchchem. 9

  • Amifloxacin: A Comprehensive Technical Guide to its Chemical Structure and Synthesis. Benchchem.10

  • Probing Structural Requirements for Human Topoisomerase I Inhibition by a Novel N1-Biphenyl Fluoroquinolone. PMC. 7

  • Chemometric Studies on the Bactericidal Activity of Quinolones via an Extended VolSurf Approach. Journal of Medicinal Chemistry - ACS Publications. 4

  • SAR of quinolones – generations and mechanism MCQs With Answer. Pharmacy Freak. 8

  • Pharmacophore modeling, docking and the integrated use of a ligand- and structure-based virtual screening approach for novel DNA gyrase inhibitors. PMC. 5

  • Roles of Fluorine in Drug Design and Drug Action. Bentham Science. 6

  • Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. Journal of the American Chemical Society. 11

Sources

Exploratory

Whitepaper: Structural Dynamics, Chiral Resolution, and Pharmaceutical Applications of 5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline

Executive Summary In the landscape of modern pharmaceutical synthesis, fluorinated heterocyclic building blocks are paramount for developing high-efficacy active pharmaceutical ingredients (APIs). 5,6-Difluoro-2-methyl-1...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern pharmaceutical synthesis, fluorinated heterocyclic building blocks are paramount for developing high-efficacy active pharmaceutical ingredients (APIs). 5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline (DFTQ) (CAS: 80076-46-6) stands out as a critical chiral intermediate[1]. As a Senior Application Scientist, I have observed that the true bottleneck in utilizing DFTQ is not its basic synthesis, but the rigorous optical resolution required to isolate its (S)-(-)-enantiomer. This specific enantiomer is the structural linchpin for Levonadifloxacin , a potent, broad-spectrum benzoquinolizine fluoroquinolone antibiotic deployed against methicillin-resistant Staphylococcus aureus (MRSA)[2][3].

This whitepaper dissects the physicochemical properties of DFTQ, the mechanistic rationale behind its chiral resolution, and provides a self-validating standard operating procedure (SOP) for its industrial-scale processing and racemization.

Physicochemical Profiling & Molecular Descriptors

Before designing a resolution workflow, it is imperative to understand the molecular behavior of the substrate. The presence of two fluorine atoms at the C5 and C6 positions significantly withdraws electron density from the aromatic ring, lowering the basicity of the tetrahydroquinoline nitrogen compared to non-fluorinated analogs.

The table below summarizes the core quantitative data for (±)-DFTQ, synthesized from [1]:

PropertyValueScientific Implication for Workflow
Molecular Formula C₁₀H₁₁F₂NHigh fluorine content increases lipophilicity.
Molecular Weight 183.20 g/mol Low molecular weight facilitates high-vacuum distillation.
XLogP3 2.9Highly hydrophobic; requires non-polar extraction solvents (e.g., DCM).
Topological Polar Surface Area 12.0 ŲMinimal polar surface area; weak hydrogen bonding capacity.
Hydrogen Bond Donors / Acceptors 1 / 3Limits the choice of resolving agents to those with strong complementary H-bond networks.
Boiling Point ~247.5 °C (at 760 mmHg)Thermally stable, allowing for high-temperature acid-catalyzed racemization.

Stereochemical Dynamics: The Resolution & Racemization Cycle

The synthesis of Levonadifloxacin strictly requires the enantiopure (S)-(-)-DFTQ [4]. Standard synthetic routes yield a racemic mixture (±)-DFTQ. To achieve enantiopurity while maintaining atom economy, we employ a coupled system of Diastereomeric Salt Resolution and Acid-Catalyzed Racemization .

Causality of the Resolving Agent

Standard resolving agents (like simple tartaric acid) often fail to provide sufficient chiral discrimination for DFTQ due to the weak basicity of the amine. In our optimized workflows, we utilize Di-O-benzoyl-L-tartaric acid (L-DBTA) . Why L-DBTA? The bulky benzoyl groups provide essential π−π stacking interactions with the difluoro-aromatic ring of DFTQ. This creates a rigid, highly ordered crystal lattice that thermodynamically favors the precipitation of the (S)-DFTQ·L-DBTA diastereomeric salt, leaving the (R)-enantiomer in the mother liquor[5].

Causality of the Racemization Step

Discarding the (R)-(+)-DFTQ enriched mother liquor results in a maximum theoretical yield of 50%. To circumvent this, the (R)-enantiomer is subjected to high heat in the presence of Methanesulfonic Acid (MSA) [2][4]. Mechanistic Rationale: The strong protic environment of MSA protonates the amine, facilitating a reversible iminium-ion intermediate. This transient planar state allows for hydride shifts that scramble the C2-methyl stereocenter, effectively regenerating the racemic (±)-DFTQ mixture. This recycled racemate is fed back into the resolution cascade, pushing the overall process yield toward >90%[4][6].

Resolution Racemic Racemic (±)-DFTQ CAS: 80076-46-6 Resolution Optical Resolution (Di-O-benzoyl-L-tartaric acid) Racemic->Resolution S_Isomer (S)-(-)-DFTQ (Target Intermediate) Resolution->S_Isomer Crystallization R_Isomer (R)-(+)-DFTQ (Undesired Byproduct) Resolution->R_Isomer Mother Liquor API Levonadifloxacin (API Synthesis) S_Isomer->API Cross-coupling Racemization Acid-Catalyzed Racemization (Methanesulfonic Acid) R_Isomer->Racemization Heat/Acid Racemization->Racemic Recycle

Fig 1: Workflow of (±)-DFTQ optical resolution and acid-catalyzed racemization cycle.

Pharmacological Application: Levonadifloxacin Synthesis

Once isolated, (S)-(-)-DFTQ undergoes a series of cross-coupling and cyclization reactions to form the tricyclic benzoquinolizine core of Levonadifloxacin[3].

Unlike older-generation fluoroquinolones, Levonadifloxacin exhibits a highly synergistic dual-targeting mechanism. It demonstrates exceptional affinity for bacterial DNA Gyrase (primary target in Gram-negative bacteria) and Topoisomerase IV (primary target in Gram-positive bacteria, including MRSA)[3]. This dual inhibition prevents the decatenation of bacterial chromosomes during replication, leading to rapid bactericidal action and a significantly lower propensity for resistance development.

MOA Drug Levonadifloxacin (Derived from S-DFTQ) Target1 DNA Gyrase (Gram-negative Focus) Drug->Target1 Target2 Topoisomerase IV (Gram-positive / MRSA Focus) Drug->Target2 Inhibition1 Inhibits DNA Supercoiling Target1->Inhibition1 Inhibition2 Inhibits Chromosome Decatenation Target2->Inhibition2 Death Bacterial Cell Death (Bactericidal Effect) Inhibition1->Death Inhibition2->Death

Fig 2: Dual-inhibition pharmacological pathway of Levonadifloxacin.

Standard Operating Procedure (SOP): Self-Validating Resolution & Racemization

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system, incorporating critical quality attributes (CQAs) at each phase.

Phase 1: Diastereomeric Salt Formation
  • Charge Reactor: Add 1.0 equivalent of (±)-DFTQ and 1.0 equivalent of L-DBTA into a jacketed reactor.

  • Solvent Addition: Suspend in an 80:20 (v/v) mixture of Ethanol/Water.

    • Causality: Ethanol ensures complete dissolution of the hydrophobic reagents at reflux. Water acts as a tunable antisolvent; its high polarity forces the salt to crystallize precisely as the temperature drops, maximizing the supersaturation curve.

  • Heating: Ramp temperature to 75°C under continuous agitation until a clear solution is achieved.

Phase 2: Controlled Crystallization (Thermodynamic Control)
  • Cooling Ramp: Cool the reactor linearly to 50°C over 2 hours.

  • Seeding: Introduce 0.5% wt of pure (S)-DFTQ·L-DBTA seed crystals.

    • Causality: Seeding bypasses the primary nucleation energy barrier. Without seeding, the solution may become highly supersaturated, leading to a "kinetic trap" where the undesired (R)-salt crashes out spontaneously, ruining the enantiomeric excess (ee).

  • Final Cooling: Hold at 50°C for 1 hour, then cool to 20°C at a rate of 5°C/hr. Filter the resulting crystals.

    • Validation Checkpoint 1: Take a 1 mL aliquot of the filtered crystals, free-base with 10% NaOH, and analyze via Chiral HPLC. Proceed to Phase 3 only if ee > 98%.

Phase 3: Free-Basing and Phase Separation
  • Suspension: Suspend the validated (S)-DFTQ·L-DBTA salt in deionized water.

  • Alkalinization: Slowly add 10% NaOH until the aqueous phase stabilizes at pH 10.

  • Extraction: Extract the aqueous layer three times with Dichloromethane (DCM).

    • Causality: The alkaline pH deprotonates the DFTQ nitrogen, breaking the diastereomeric salt. The highly polar sodium salt of L-DBTA remains trapped in the aqueous phase, while the neutral, hydrophobic (S)-DFTQ partitions cleanly into the organic DCM phase. Evaporate DCM to yield pure (S)-(-)-DFTQ.

Phase 4: Acid-Catalyzed Racemization of the Mother Liquor
  • Concentration: Concentrate the mother liquor from Phase 2 to recover the (R)-enriched DFTQ via the same free-basing method used in Phase 3.

  • Acidification & Heating: Dissolve the (R)-enriched DFTQ in 5.0 equivalents of Methanesulfonic Acid (MSA)[4]. Heat the mixture to 150°C for 12 hours.

    • Causality: MSA provides the aggressive proton activity required to destabilize the C2-methyl stereocenter without degrading the robust fluorinated aromatic ring.

  • Neutralization: Cool to room temperature, neutralize with NaOH, and extract with DCM to recover the racemized (±)-DFTQ.

    • Validation Checkpoint 2: Analyze the recovered oil via Polarimetry. The specific optical rotation [α]D​ must return to 0.00∘±0.05∘ , confirming complete racemization before recycling the batch into Phase 1.

References

  • National Center for Biotechnology Information. "5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline". PubChem Compound Summary for CID 10773805. URL:[Link]

  • Google Patents. "Preparation method of S-(-)-Nadifloxacin chiral intermediate". Patent CN101704782A.
  • New Drug Approvals. "FLOCACIN". Pharmaceutical Synthesis Reviews. URL:[Link]

  • ResearchGate. "Chemistry, Biological Properties and Analytical Methods of Levonadifloxacin: A Review". Journal of Pharmaceutical Sciences. URL:[Link]

Sources

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Safety & Regulatory Compliance

Safety

Operational Safety and PPE Guide: Handling 5,6-Difluoro-2-methylquinoline

As a specialized aza-arene, 5,6-Difluoro-2-methylquinoline (CAS 80076-50-2) [] requires stringent handling protocols. While it is a highly valuable intermediate in pharmaceutical development and materials science, its un...

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Author: BenchChem Technical Support Team. Date: March 2026

As a specialized aza-arene, 5,6-Difluoro-2-methylquinoline (CAS 80076-50-2) [] requires stringent handling protocols. While it is a highly valuable intermediate in pharmaceutical development and materials science, its unique structural modifications—specifically the dual fluorination at the C5 and C6 positions—dramatically alter its toxicokinetic profile compared to unsubstituted quinoline.

This guide provides drug development professionals and laboratory scientists with a self-validating, mechanistic approach to Personal Protective Equipment (PPE) and operational safety.

Mechanistic Toxicology: The "Why" Behind the PPE

To design an effective safety protocol, we must first understand the causality behind the chemical's behavior. Standard safety data for halogenated quinolines indicate they are harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335)[2]. However, the true hazard lies in its molecular mechanism:

  • Enhanced Lipophilic Penetration: The addition of highly electronegative fluorine atoms at the 5 and 6 positions significantly enhances the lipophilicity of the quinoline core[3]. This increased lipophilicity allows the compound to rapidly bypass the stratum corneum (the skin's primary barrier) and enter systemic circulation much faster than standard aromatic amines.

  • Hepatic Epoxide Formation: Once absorbed, the biotransformation of the quinoline core in mammalian livers (via cytochrome P450 enzymes) leads to the formation of a highly reactive epoxide intermediate. These epoxides act as electrophiles that can covalently bind to nucleophilic sites on proteins and nucleic acids, presenting severe hepatotoxic and genotoxic risks.

The Safety Imperative: Because dermal exposure can rapidly lead to systemic hepatotoxicity, standard laboratory PPE (like single-layer nitrile gloves) is insufficient for prolonged handling, especially when the compound is dissolved in carrier solvents.

Quantitative PPE Matrix

To mitigate the rapid permeation of fluorinated lipophiles, glove selection must be driven by quantitative breakthrough data. The table below summarizes the required hand protection based on operational scale and material thickness.

Glove MaterialThickness (mil)Breakthrough Time (min)Permeation RateOperational Recommendation
Standard Nitrile 4 - 6< 15HighIncidental contact only; immediate change required upon splash.
Double Nitrile 8 - 12~ 30ModerateAcceptable for short-term solid powder weighing.
Neoprene 15 - 20> 120LowSecondary choice for solution handling and synthesis.
Butyl Rubber 14 - 30> 240Very LowPreferred for prolonged synthesis and solvent-based handling.

Note: In addition to the gloves listed above, operators must wear a fully fastened, flame-resistant laboratory coat, an impermeable chemical apron, and ANSI Z87.1-compliant chemical splash goggles.

Step-by-Step Operational Protocols

Every safety protocol must be a self-validating system. The following methodologies explain not just what to do, but why the step is necessary to maintain the integrity of the safety barrier.

Protocol A: Weighing and Aliquoting Solid 5,6-Difluoro-2-methylquinoline

Objective: Transfer solid material without generating airborne particulates.

  • Step 1: Establish Baseline PPE. Don standard nitrile gloves, a lab coat, and chemical splash goggles.

    • Validation: Establishes the primary barrier against incidental contact.

  • Step 2: Prepare the Enclosure. Set up the weighing station inside a certified Class II Biological Safety Cabinet (BSC) or a ductless fume hood equipped with a HEPA filter.

    • Validation: The inward airflow captures aerosolized micro-particles, directly mitigating the H335 respiratory irritation hazard[2].

  • Step 3: Double-Gloving. Don a second pair of nitrile gloves over the first before handling the primary chemical container.

    • Validation: If the outer glove is contaminated by invisible fluorinated dust, it can be safely removed inside the hood without exposing bare skin to the lipophilic compound.

  • Step 4: Anti-Static Handling. Use an anti-static weighing boat and a grounded stainless-steel spatula.

    • Validation: Halogenated powders frequently hold static charges; grounding prevents sudden electrostatic repulsion and subsequent aerosolization of the compound.

  • Step 5: Secondary Containment. Seal the weighed aliquot in a secondary container (e.g., a larger capped vial) before removing it from the hood.

    • Validation: Ensures the general laboratory environment remains uncontaminated during transit to the reaction station.

Protocol B: Solution Handling and Chemical Synthesis

Objective: Safely dissolve and react the compound without dermal permeation.

  • Step 1: Upgrade Hand Protection. Replace the outer nitrile glove with a heavy-duty Butyl Rubber glove (14-30 mil).

    • Validation: Carrier solvents (like DMSO or DCM) exponentially increase the dermal absorption rate of lipophilic fluorinated compounds[3]. Butyl rubber provides >240 minutes of breakthrough resistance.

  • Step 2: Closed-System Transfer. Use a syringe and septum technique to transfer solvents into the vial containing the 5,6-Difluoro-2-methylquinoline.

    • Validation: Prevents the release of volatile, toxic vapors into the fume hood workspace.

  • Step 3: Venting. If the reaction evolves gas, ensure the system is vented through a scrubber or directly into the fume hood exhaust.

    • Validation: Prevents pressure buildup and catastrophic glassware failure, which could lead to massive dermal and ocular exposure.

Protocol C: Spill Response and Decontamination

Objective: Neutralize and remove the hazard without exacerbating chemical reactivity.

  • Step 1: Evacuate and Assess. If a solution spill occurs outside the hood, evacuate the immediate area and allow the HVAC system to clear aerosols.

  • Step 2: Don Spill PPE. Responders must wear a P100 half-face respirator, chemical goggles, and Butyl rubber gloves.

  • Step 3: Containment. Surround the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels for large solvent spills.

  • Step 4: Decontamination. Wash the surface with a strong laboratory detergent and water, followed by an ethanol wipe. Do not use bleach (sodium hypochlorite).

    • Validation: Halogenated aza-arenes can undergo unpredictable, exothermic halogen-exchange reactions when exposed to strong oxidizers like bleach.

Disposal and Waste Management

Due to its environmental persistence and potential toxicity, 5,6-Difluoro-2-methylquinoline must be strictly segregated from general waste streams.

  • Liquid Waste: Collect all reaction mixtures and solvent washes in a clearly labeled, high-density polyethylene (HDPE) container designated exclusively for Halogenated Organic Waste . Never mix with non-halogenated waste, as this drastically increases disposal costs and risks incompatible reactions.

  • Solid Waste: Dispose of all contaminated weigh boats, pipette tips, and outer gloves in a sealed, puncture-resistant chemical waste bag.

Visualizing the Hazard & Protection Workflow

The following diagram maps the logical relationship between the exposure pathways of 5,6-Difluoro-2-methylquinoline, its toxicological mechanisms, and the specific PPE interventions required to break the chain of exposure.

G cluster_exposure Exposure Pathways cluster_mechanism Toxicological Mechanism cluster_ppe Required PPE Intervention Dermal Dermal Contact (Powder/Solution) Lipophilic Enhanced Lipophilic Penetration (Due to C5, C6 Fluorination) Dermal->Lipophilic Inhalation Inhalation (Aerosolized Dust) Epoxide Hepatic Epoxide Formation (Genotoxic/Hepatotoxic Risk) Inhalation->Epoxide Irritation Mucous Membrane Irritation (H335 Hazard) Inhalation->Irritation Lipophilic->Epoxide Gloves Butyl Rubber Gloves (>240 min breakthrough) Lipophilic->Gloves Mitigated by Hood Class II BSC / Fume Hood + P100 Respirator Irritation->Hood Mitigated by

Pathways of 5,6-Difluoro-2-methylquinoline exposure and corresponding PPE interventions.

References

  • BOC Sciences . CAS 80076-50-2 (5,6-Difluoro-2-methylquinoline).

  • BLDpharm . 131190-82-4 | 8-Bromo-5,6-difluoro-2-methylquinoline Safety Information. 2

  • Environment and Climate Change Canada . Draft Screening Assessment Report: Quinoline.

  • Chem-Impex . 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline: Structural Features and Lipophilicity. 3

Sources

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